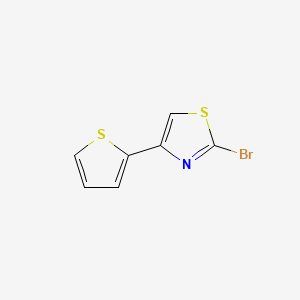

2-Bromo-4-(2-thienyl)thiazole

Descripción general

Descripción

2-Bromo-4-(2-thienyl)thiazole is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Bromo-4-(2-thienyl)thiazole.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation . Furthermore, the compound’s solubility in various solvents may affect its stability and efficacy in different environments .

Actividad Biológica

2-Bromo-4-(2-thienyl)thiazole is a notable compound within the thiazole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

- Molecular Formula : C7H4BrNS2

- Molecular Weight : 246.2 g/mol

- CAS Number : 1125409-90-6

- Purity : Typically ≥95%

This compound is primarily studied for its potential in medicinal chemistry, particularly concerning its antimicrobial, anti-inflammatory, and antitumor activities.

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Antimicrobial Activity : Thiazoles have been shown to possess significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The structural characteristics of thiazoles allow them to interact effectively with bacterial targets, disrupting essential cellular processes .

- Antitumor Activity : Studies indicate that thiazole derivatives can inhibit cancer cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Efficacy

A study evaluating various thiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . This highlights the potential of thiazoles as effective antimicrobial agents.

Antitumor Potential

In a comparative study of thiazole derivatives against melanoma and prostate cancer cells, modifications to the thiazole structure significantly enhanced antiproliferative activity from micromolar to nanomolar ranges. The most potent analogs were found to inhibit tubulin polymerization effectively .

Case Studies

-

Thiazole Derivatives Against Tuberculosis :

- A series of 2-aminothiazoles demonstrated remarkable activity against Mycobacterium tuberculosis, with selectivity indices indicating a preference for mycobacterial species over other bacteria. The research suggested that structural modifications at the C-2 and C-4 positions are crucial for maintaining this activity .

- Antioxidant Properties :

Data Summary

| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 6.25 - 12.5 | Effective against both Gram-positive and Gram-negative bacteria |

| Antitumor | Melanoma & Prostate Cancer Cells | Low nM | Inhibits tubulin polymerization |

| Anti-inflammatory | Various inflammatory models | N/A | Modulates inflammatory pathways |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including 2-Bromo-4-(2-thienyl)thiazole, have been studied for their potential as antimicrobial agents. Research indicates that thiazole compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can act synergistically with other agents, enhancing their efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A range of thiazole derivatives has demonstrated selective cytotoxicity against various cancer cell lines, including glioblastoma and lung adenocarcinoma cells. For example, specific analogs of thiazoles have shown promising results with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications at the thiazole ring can significantly influence the anticancer activity of these compounds.

Organic Electronics

Semiconducting Materials

this compound serves as a versatile building block in the synthesis of organic semiconductors. Its incorporation into organic electronic devices has been explored due to its favorable electronic properties. Research has demonstrated that thiazole-based materials can be utilized in organic photovoltaics and field-effect transistors (FETs), showcasing good charge transport characteristics .

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of a wide array of derivatives with enhanced biological activities. Various synthetic pathways have been developed to modify the thiazole ring or introduce substituents that improve pharmacological profiles or electronic properties. For example, researchers have synthesized thiazole-integrated pyridine derivatives which exhibit improved anticancer efficacy compared to traditional thiazoles .

Summary Table of Applications

Case Studies

- Antimycobacterial Activity : A study reported that thiazole derivatives exhibited sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis, highlighting their potential as new anti-tubercular agents .

- Anticancer Activity : Research on N-acylated 2-amino-5-benzyl-1,3-thiazoles revealed strong selectivity against human glioblastoma U251 cells, with one compound showing an IC50 value indicating significant anticancer potential .

- Organic Semiconductor Development : Thiazole-based materials were synthesized for application in organic electronics, demonstrating promising performance metrics in device applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution, enabling derivatization. Key examples include:

Suzuki-Miyaura Cross-Coupling

Reaction with arylboronic acids under palladium catalysis yields biarylthiazoles. For example:

Buchwald-Hartwig Amination

Arylation of the bromine with amines forms C–N bonds. Reported conditions:

Halogen Dance Reactions

While not directly observed in 2-bromo-4-(2-thienyl)thiazole, studies on related bromothiazoles demonstrate bromine migration under strong bases:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,5-Dibromo-2,4′-bithiazole | LiHMDS, −90°C, THF | Bromine migration to C2′ | 85% | |

| 4-Bromo-5-iodothiazole | P4-t-Bu, THF, −78°C | Iodine migration to thiophene | 74% |

The thienyl group’s electron-donating effects may stabilize intermediates, potentially enabling similar reactivity in 2-bromo derivatives.

Condensation and Cyclization

The thiazole ring participates in cyclocondensation reactions:

Thioamide Cyclization

Reaction with α-oxothioamides forms extended thiazole systems via:

Key Steps :

Electrophilic Substitution at the Thienyl Group

The 2-thienyl substituent directs electrophiles to its α-positions:

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Br₂ | DCM, 0°C | 5-Bromo-2-thienyl derivative | Regioselective |

| HNO₃ | H₂SO₄, 0–5°C | Nitration at C5 of thiophene | Requires low temp |

Comparative Reactivity with Analogues

The thienyl group enhances electron density, altering reactivity compared to non-thiophene analogues:

| Property | This compound | 2-Bromo-4-(p-tolyl)thiazole |

|---|---|---|

| Electrophilic Reactivity | Higher (thiophene conjugation) | Moderate (alkyl group) |

| Nucleophilic Substitution | Faster (electron withdrawal by Br) | Slower |

| Thermal Stability | Lower (π-system destabilization) | Higher |

Propiedades

IUPAC Name |

2-bromo-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGEQOSIYEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.